molecular formula C17H15N3S B1608101 5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol CAS No. 63031-39-0

5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol

Cat. No. B1608101
CAS RN: 63031-39-0
M. Wt: 293.4 g/mol
InChI Key: ZYXMIZXTCAQENT-UHFFFAOYSA-N
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Description

“5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol” is a chemical compound with the molecular formula C17H15N3S . It is a specialty product used in proteomics research .


Synthesis Analysis

A series of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, including “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol”, were synthesized through microwave-promoted chemistry by condensation of the aromatic 1,2-diketones and thiosemicarbazide in a mixed green solvent. Subsequently, S-alkylation of 1,2,4-triazine-3-thiols afforded S-substituted derivatives .


Molecular Structure Analysis

The molecular structure of “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol” consists of 17 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The molecular weight of the compound is 293.39 .


Physical And Chemical Properties Analysis

The molecular weight of “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol” is 293.39 . Other physical and chemical properties specific to this compound are not mentioned in the retrieved sources.

Scientific Research Applications

Analysis of 5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol Applications: Due to the specificity of the compound “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol”, direct information on its unique applications is not readily available. However, based on the structure and known applications of similar 1,2,4-triazine derivatives, we can infer potential scientific research applications for this compound.

Chromogenic Reagents

Similar to other triazine derivatives, “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol” could be used as a chromogenic reagent for spectrophotometric determination of various ions in solutions .

Precolumn Derivatizing Agents

It may serve as a precolumn derivatizing reagent in High-Performance Liquid Chromatography (HPLC) methods with UV absorbance detection for the determination of metal ions .

Chiral Stationary Phases

Triazine derivatives have been used as chiral stationary phases for the determination of enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .

Luminescent Materials

The compound could be involved in the preparation of luminescent materials due to the triazine ring’s ability to form optical switches and tri-radical cation species .

Metal Complexes

The thiol group in “5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol” suggests potential for forming metal complexes which can have various applications including catalysis .

Liquid Crystals

Triazine derivatives can be used in the synthesis of liquid crystals which have applications in display technologies .

Dendrimers and Polymers

The compound might be useful in creating dendrimers and polymers with specific properties due to its potential for functionalization .

Optical Brighteners

Lastly, triazine derivatives are known to be used as optical brighteners in household washing powders .

properties

IUPAC Name

5,6-bis(4-methylphenyl)-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-11-3-7-13(8-4-11)15-16(19-20-17(21)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXMIZXTCAQENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368341
Record name 5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol

CAS RN

63031-39-0
Record name 5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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